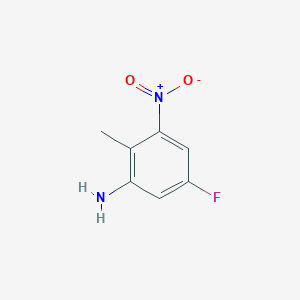
5-Fluoro-2-methyl-3-nitroaniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Fluoro-2-methyl-3-nitroaniline involves specific reactions starting from precursors like fluoronitro alkanes or fluorinated aniline derivatives. One method involves the displacement of a nitro-activated aromatic fluorine atom to construct a strained ring system, indicating the complexity and specificity required in its synthesis (Hashimoto et al., 2004).
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-methyl-3-nitroaniline has been detailed through X-ray crystallography, revealing insights into its crystal packing and intermolecular interactions. Studies have demonstrated the significance of hydrogen bonds in the aggregation of nitroanilines, which directly influence their molecular properties (Ellena et al., 2001).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including those leading to the synthesis of complex heterocyclic systems. Its reactivity with chloroacetic acid, showcasing orientation in cyclization processes, highlights its utility in synthesizing novel organic structures (Pujari et al., 1990).
Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds in Drug Development
Fluorinated compounds, such as 5-fluorouracil (5-FU), are pivotal in cancer chemotherapy, particularly for treating solid tumors like breast and gastrointestinal cancers. The clinical utility of 5-FU is attributed to its role in palliation, with tumors of the breast and gastrointestinal tract showing the most responsiveness (Heidelberger & Ansfield, 1963). This highlights the importance of fluorinated compounds in enhancing therapeutic outcomes against cancer.
Fluorine Chemistry and Personalized Medicine
Advancements in fluorine chemistry have contributed to the precision use of fluorinated pyrimidines in cancer therapy. Insights into the metabolism and biodistribution of these compounds, facilitated by radioactive and stable isotopes, have opened new avenues for their application in personalized medicine (Gmeiner, 2020). This underscores the role of fluorinated compounds in developing targeted therapies.
Synthesis and Industrial Applications
The synthesis of fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory materials, demonstrates the industrial relevance of these chemicals. The development of practical synthesis methods addresses the challenges of cost and safety, indicating the broader applicability of fluorinated compounds in pharmaceutical manufacturing (Qiu et al., 2009).
Safety And Hazards
5-Fluoro-2-methyl-3-nitroaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable solid and can cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
5-fluoro-2-methyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXBFFACZMFPHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594112 | |
| Record name | 5-Fluoro-2-methyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methyl-3-nitroaniline | |
CAS RN |
168770-44-3 | |
| Record name | 5-Fluoro-2-methyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 168770-44-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

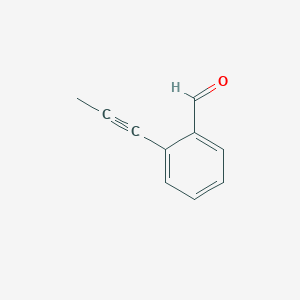
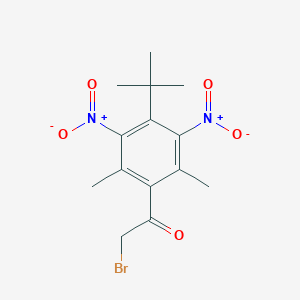

![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)
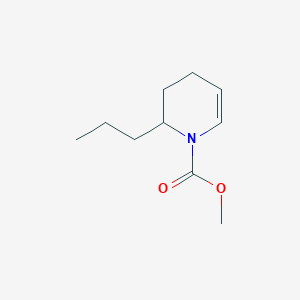



![tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B61864.png)
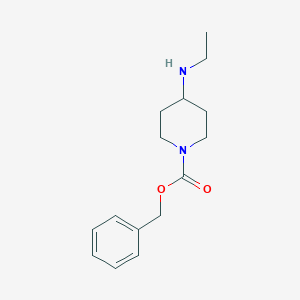
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)
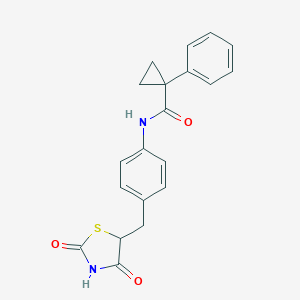
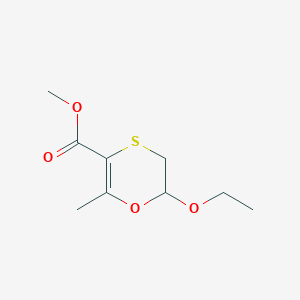
![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)